molecular formula C13H18N2O B3256028 (1-Benzoylpiperidin-4-yl)methanamine CAS No. 262864-18-6

(1-Benzoylpiperidin-4-yl)methanamine

Numéro de catalogue B3256028
Numéro CAS: 262864-18-6
Poids moléculaire: 218.29 g/mol
Clé InChI: RKXTXWBKNWENJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(1-Benzoylpiperidin-4-yl)methanamine” is a chemical compound that has been studied for its potential antidepressant activity . It is a novel structure compound that exerts dual effect on the serotonergic system, as both 5-HT1A receptor agonist and 5-HT uptake blocker .


Synthesis Analysis

A series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives were synthesized and evaluated for the serotonin reuptake inhibitory abilities and binding affinities to the 5-HT1A receptor .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives have been designed as “biased agonists” of serotonin 5-HT1A receptors .


Chemical Reactions Analysis

The compounds were tested in signal transduction assays (ERK1/2 phosphorylation, cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment) which identified ERK1/2 phosphorylation-preferring aryloxyethyl derivatives .


Physical And Chemical Properties Analysis

The lead structure, (3-chloro-4-fluorophenyl) (4-fluoro-4- (((2- (pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (17, NLX-204), displayed high selectivity in the SafetyScreen44 panel (including hERG channel), high solubility, metabolic stability, and Caco-2 penetration and did not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein .

Applications De Recherche Scientifique

Antidepressant-Like Activity

A significant application of (1-Benzoylpiperidin-4-yl)methanamine derivatives is found in the development of serotonin 5-HT1A receptor-biased agonists. These compounds, such as NLX-204, have shown promise as antidepressants. They preferentially activate ERK1/2 phosphorylation in the brain and exhibit potent antidepressant-like activity in animal models, potentially offering a new avenue for treating depression (Sniecikowska et al., 2019).

Biased Agonism in Drug Discovery

The research in this field also extends to designing novel 1-(1-Benzoylpiperidin-4-yl)methanamine derivatives as biased agonists targeting serotonin 5-HT1A receptors. These compounds show distinct signaling profiles and in vivo effects, suggesting potential as drug candidates for central nervous system pathologies with enhanced therapeutic activity and reduced side effects (Sniecikowska et al., 2020).

Advances in 5-HT1A Receptor Drug Discovery

The discovery of biased agonists like NLX-101 (a derivative of 1-(1-Benzoylpiperidin-4-yl)methanamine) offers new opportunities in treating CNS disorders. These compounds are designed to selectively activate 5-HT1A receptors in specific brain regions, showing rapid-acting antidepressant-like and procognitive properties in animal models (Sniecikowska et al., 2019).

Antimicrobial Properties

Some derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine, such as 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, have been studied for their antimicrobial properties. These compounds have shown variable degrees of antibacterial and antifungal activity (Visagaperumal et al., 2010).

Anticonvulsant Activity

Research has also explored the use of certain Schiff bases of 1-(1-Benzoylpiperidin-4-yl)methanamine for their potential anticonvulsant properties. These compounds have shown promising results in various models of seizures, suggesting their applicability in treating convulsive disorders (Pandey & Srivastava, 2011).

Orientations Futures

The future directions of research on “(1-Benzoylpiperidin-4-yl)methanamine” could involve further exploration of its potential as an antidepressant. The present 5-HT1A receptor-biased agonists could constitute promising antidepressant drug candidates .

Propriétés

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXTXWBKNWENJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

262864-18-6
Record name (1-benzoylpiperidin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzoylpiperidin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Benzoylpiperidin-4-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-Benzoylpiperidin-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1-Benzoylpiperidin-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-Benzoylpiperidin-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-Benzoylpiperidin-4-yl)methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.